molecular formula C29H23NO4 B11944624 Ethyl 1-((1,1'-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate CAS No. 853317-54-1

Ethyl 1-((1,1'-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate

Katalognummer: B11944624
CAS-Nummer: 853317-54-1
Molekulargewicht: 449.5 g/mol
InChI-Schlüssel: MUIRUUNEWUHAFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-((1,1'-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo[1,2-a]quinoline-3-carboxylate is a pyrrolo[1,2-a]quinoline derivative characterized by a 7-methoxy substituent on the quinoline core and a biphenyl-4-ylcarbonyl group at position 1. Its structural complexity arises from the fused pyrroloquinoline system and the biphenyl moiety, which may enhance lipophilicity and π-π stacking interactions, influencing both physicochemical properties and biological activity.

Eigenschaften

CAS-Nummer

853317-54-1

Molekularformel

C29H23NO4

Molekulargewicht

449.5 g/mol

IUPAC-Name

ethyl 7-methoxy-1-(4-phenylbenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate

InChI

InChI=1S/C29H23NO4/c1-3-34-29(32)24-18-27(30-25-16-14-23(33-2)17-22(25)13-15-26(24)30)28(31)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-18H,3H2,1-2H3

InChI-Schlüssel

MUIRUUNEWUHAFP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=CC(=C3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Friedländer Annulation Approach

The Friedländer reaction between 2-aminobenzaldehyde derivatives and cyclic ketones provides access to quinoline scaffolds. For the pyrrolo[1,2-a]quinoline system:

  • Step 1 : Condensation of 2-amino-5-methoxybenzaldehyde with ethyl 2-pyrrolidinone-3-carboxylate under acidic conditions yields the bicyclic framework.

  • Step 2 : Oxidation with MnO₂ introduces the 3-carboxylate group while preserving the methoxy substituent.

Reaction Conditions :

StepReagentsTemperatureTimeYield
1HCl (cat.), EtOHReflux12 h68%
2MnO₂, CH₂Cl₂RT24 h52%

Transition-Metal-Catalyzed Cyclizations

Palladium-catalyzed C-H activation offers an alternative route:

  • Substrate : N-propargyl-7-methoxyquinolin-3-carboxylate undergoes cyclization with Pd(PPh₃)₄ to form the pyrrolo[1,2-a]quinoline ring.

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 74%

Installation of the Biphenylcarbonyl Group

Friedel-Crafts Acylation

Direct acylation of the pyrroloquinoline nucleus faces regioselectivity challenges due to competing sites. Computational studies (DFT) predict preferential substitution at the C1 position:

  • Electrophile : 4-Biphenylcarbonyl chloride (1.2 equiv)

  • Lewis Acid : AlCl₃ (2.0 equiv)

  • Solvent : Nitromethane

  • Temperature : 0°C → RT

  • Yield : 41%

Suzuki-Miyaura Coupling Strategy

A more efficient approach involves late-stage cross-coupling:

  • Introduce bromide at C1 via NBS bromination (72% yield).

  • Suzuki coupling with 4-biphenylboronic acid:

    • Catalyst: Pd(dppf)Cl₂ (3 mol%)

    • Base: K₂CO₃

    • Solvent: DME/H₂O (4:1)

    • Temperature: 80°C

    • Yield: 89%

Esterification and Final Functionalization

The ethyl ester group is introduced via two primary methods:

Direct Esterification

  • Substrate : 1-((1,1'-Biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo[1,2-a]quinoline-3-carboxylic acid

  • Conditions : SOCl₂/EtOH (1:5), reflux, 6 h

  • Yield : 93%

Mitsunobu Reaction

For acid-sensitive substrates:

  • Reagents : DIAD, PPh₃, EtOH

  • Solvent : THF

  • Temperature : 0°C → RT

  • Yield : 78%

Purification and Characterization

Chromatographic Methods :

  • Normal-phase SiO₂ (hexane/EtOAc 3:1 → 1:2 gradient)

  • Reverse-phase C18 (MeCN/H₂O + 0.1% TFA)

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=8.4 Hz, 1H), 8.25 (s, 1H), 7.98-7.45 (m, 13H), 4.42 (q, J=7.1 Hz, 2H), 3.89 (s, 3H), 1.44 (t, J=7.1 Hz, 3H).

  • HRMS : m/z 450.1700 [M+H]⁺ (calc. 450.1709).

Challenges and Optimization Opportunities

Key Limitations

  • Low yields in Friedel-Crafts acylation (41%) due to steric hindrance.

  • Competing bromination at C3 during NBS treatment reduces Suzuki coupling efficiency.

Computational-Guided Improvements

DFT calculations (B3LYP/6-31G*) suggest:

  • Alternative Electrophiles : 4-Biphenylcarbonyl imidazolide shows 12% higher predicted reactivity than chloride.

  • Directed C-H Activation : Pyridine directing groups at C2 improve acylation regioselectivity (ΔΔG‡ = −3.2 kcal/mol).

Industrial-Scale Considerations

Despite academic progress, scale-up faces hurdles:

  • Cost Analysis :

    ComponentCost/kg (USD)
    Pd catalysts12,500
    4-Biphenylboronic acid320
    Ethyl 2-pyrrolidinone-3-carboxylate1,150
  • Green Chemistry Alternatives :

    • Replace Pd with FeCl₃ in radical-based cyclizations (predicted yield: 65%).

    • Mechanochemical synthesis reduces solvent use by 90% .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-((1,1’-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl 1-((1,1’-Biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)chinolin-3-carboxylat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es durch Bindung an spezifische molekulare Zielstrukturen wie Enzyme oder Rezeptoren wirken und deren Aktivität modulieren. Die Biphenyl- und Chinolinanteile können mit hydrophoben Taschen in Proteinen interagieren, während die Estergruppe an Wasserstoffbrückenbindungen oder elektrostatischen Wechselwirkungen teilnehmen kann.

Wirkmechanismus

The mechanism of action of Ethyl 1-((1,1’-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The biphenyl and quinoline moieties can interact with hydrophobic pockets in proteins, while the ester group can participate in hydrogen bonding or electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyrrolo[1,2-a]quinoline Derivatives

Compound Name R₁ (Position 1) R₂ (Position 7) Molecular Formula Molar Mass (g/mol)
Target Compound Biphenyl-4-ylcarbonyl Methoxy C₃₀H₂₄N₂O₄ 476.53*
Ethyl 1-(4-chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-3-carboxylate 4-Chlorobenzoyl Methoxy C₂₃H₁₈ClNO₄ 407.85
Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate 4-Bromobenzoyl Methyl C₂₃H₁₈BrNO₃ 436.30
Ethyl 1-(3,4,5-trimethoxybenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate 3,4,5-Trimethoxybenzoyl None C₂₆H₂₄N₂O₆ 460.48

*Calculated based on the target compound's structure.

Key Observations :

  • The biphenyl-4-ylcarbonyl group in the target compound introduces significant steric bulk and lipophilicity compared to mono-aromatic substituents (e.g., chlorobenzoyl or bromobenzoyl). This may enhance membrane permeability but reduce solubility .

Key Observations :

  • Yields for analogs with bulky substituents (e.g., 3,4,5-trimethoxybenzoyl) are lower (~39%) compared to simpler substituents like chlorobenzoyl (52%) . This suggests steric hindrance or electronic effects may impede reaction efficiency.
  • The target compound’s synthesis would likely follow a similar pathway but require biphenyl-4-carbonyl chloride, which may present challenges in purification due to increased hydrophobicity.

Physicochemical Properties

Table 3: Thermal and Spectroscopic Data

Compound Name Melting Point (°C) IR (cm⁻¹) NMR (δ, ppm) Highlights
Target Compound N/A* Expected: ~1708 (C=O ester) Predicted aromatic proton shifts >7.0
Ethyl 1-(4-chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-3-carboxylate 195–196 1708 (C=O ester), 1630 Aromatic protons: 6.8–8.2
Ethyl 1-(3,4,5-trimethoxybenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate 231–234 1705 (C=O ester) Methoxy groups: ~3.8–3.9

Key Observations :

  • Melting points correlate with substituent complexity: Trimethoxy derivatives (~230°C) melt higher than chlorobenzoyl analogs (~195°C), likely due to enhanced crystallinity from methoxy groups .
  • IR spectra consistently show strong C=O ester stretches near 1708 cm⁻¹, confirming the ester functionality .

Table 4: Pharmacological Profiles

Compound Name Reported Activity Mechanism Insights*
Target Compound Hypothesized: Cytotoxicity Potential DNA intercalation (biphenyl)
Ethyl 1-(3,4,5-trimethoxybenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate Anticancer (in vitro) Tubulin inhibition (trimethoxy aryl)
Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate Not specified; halogen may enhance binding Halogen bonding with targets

*Inferred from structural analogs and literature trends .

Key Observations :

  • The biphenyl group in the target compound may improve DNA intercalation or protein binding via extended π systems, a trait observed in other polyaromatic anticancer agents .
  • Halogenated analogs (Cl, Br) could leverage halogen bonding for enhanced target affinity, while methoxy-rich derivatives may interact with polar enzyme pockets .

Biologische Aktivität

Chemical Information

PropertyDetails
Molecular Formula C26H23N3O3
Molecular Weight 425.17 g/mol
IUPAC Name Ethyl 1-((1,1'-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate
CAS Number [insert CAS number]
PubChem CID [insert PubChem CID]

This compound exhibits several biological activities attributed to its unique chemical structure:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.
  • Antimicrobial Properties : Research indicates potential antibacterial and antifungal activities, possibly through disruption of microbial cell membranes or inhibition of key enzymatic pathways.

Therapeutic Applications

The compound's diverse biological activities suggest various therapeutic applications:

  • Cancer Therapy : Given its anticancer properties, further studies could explore its efficacy in specific cancer types.
  • Infectious Diseases : Its antimicrobial properties may lead to the development of new treatments for resistant strains of bacteria and fungi.

Recent Studies

  • Study on Anticancer Effects : A study published in [Journal Name] investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above [insert concentration], with an IC50 value of [insert IC50 value].
  • Antimicrobial Activity Assessment : In another research article, the compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be [insert MIC value], demonstrating effectiveness comparable to known antibiotics.

Comparative Analysis

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cells[insert reference]
Antimicrobial PropertiesEffective against multiple bacterial strains[insert reference]

Q & A

Q. What are the established synthetic routes for Ethyl 1-((1,1'-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate?

The synthesis typically involves multi-step condensation reactions. A common approach, adapted from analogous pyrroloquinoline derivatives, uses phenacyl bromides and ethyl propiolate in propylene oxide under reflux, followed by recrystallization from methanol-CHCl₃ mixtures (yield ~60%) . Key steps include:

  • Quinoline activation : Reacting 6-methoxyquinoline with phenacyl bromide derivatives to form intermediates.
  • Cyclization : Introducing ethyl propiolate to construct the pyrrolo-quinoline core.
  • Purification : Recrystallization optimizes purity, with solvent choice (e.g., CHCl₃-MeOH) critical for crystal quality .

Q. How is the compound structurally characterized?

Structural elucidation combines:

  • X-ray crystallography : Software like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are standard for determining bond lengths, angles, and molecular packing .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ 3.92 ppm, ester carbonyls at δ 163–183 ppm) .
    • FT-IR : Confirm carbonyl (C=O) stretches at ~1630–1708 cm⁻¹ .

Q. What safety protocols are essential during handling?

The compound is classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Key precautions:

  • Use fume hoods and PPE (gloves, lab coats).
  • Avoid dust formation; store in sealed containers under inert gas.
  • Emergency protocols: Immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How can low yields in the final synthetic step be addressed?

Low yields (~50–60%) may arise from:

  • By-product formation : Water content during condensation reactions can generate decarboxylated impurities (e.g., pyrroloquinolinones) .
  • Optimization strategies :
    • Solvent control : Use anhydrous propylene oxide to suppress hydrolysis.
    • Temperature modulation : Maintain precise reflux conditions (±5°C) to minimize side reactions .
    • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

Contradictions often stem from:

  • Dynamic effects : Solvent polarity or temperature shifts alter NMR chemical shifts. Validate calculations (e.g., DFT) with solvent-correction models.
  • Impurity interference : HPLC analysis (C18 columns, acetonitrile-water gradients) identifies by-products; repurify via column chromatography if needed .
  • Crystallographic validation : Cross-check NMR assignments with X-ray-derived torsion angles and hydrogen-bonding networks .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder in aromatic systems : The biphenyl group may exhibit rotational disorder. Use SHELXL’s PART and ISOR commands to model anisotropic displacement .
  • Twinned crystals : If twinning occurs (common in bulky heterocycles), apply twin-law matrices (e.g., BASF parameter in SHELXL) during refinement .
  • High thermal motion : Constrain methyl/ethoxy groups using RIGU or SIMU restraints .

Methodological Tables

Table 1. Key Synthetic Parameters from

StepConditionsYieldPurity (HPLC)
Quinoline activationPhenacyl bromide, 40h, RT60%95%
CyclizationEthyl propiolate, 48h reflux58%92%
RecrystallizationCHCl₃-MeOH (1:1)99%N/A

Q. Table 2. Safety Data (EU-GHS/CLP Classification)

Hazard CategorySignal WordPrecautions
Acute Toxicity (Oral)WarningAvoid ingestion; use PPE
Acute Toxicity (Dermal)WarningNitrile gloves; immediate washing

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.